Salviaplebeiaside

Description

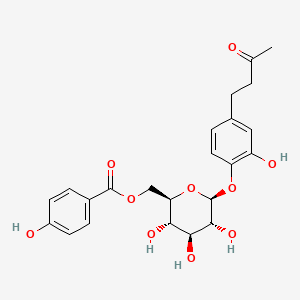

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-12(24)2-3-13-4-9-17(16(26)10-13)32-23-21(29)20(28)19(27)18(33-23)11-31-22(30)14-5-7-15(25)8-6-14/h4-10,18-21,23,25-29H,2-3,11H2,1H3/t18-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIIZGFEDJBZCG-ZFVIQDPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Salviaplebeiaside: A Technical Overview of its Chemical Structure and Biological Activity

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Salviaplebeiaside, a phenolic compound with potential therapeutic applications. The information is curated for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound is a phenolic glycoside that has been isolated from the aerial parts of Vitex negundo var. cannabifolia and has also been reported in Salvia plebeia.[1][2] Its chemical structure was elucidated through spectroscopic methods, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The definitive chemical structure of this compound is presented below:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-3-(3-oxobutyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol 4-hydroxybenzoate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H26O10 | [2][3] |

| Molecular Weight | 462.45 g/mol | [3] |

| CAS Number | 1236273-88-3 | [2][3] |

| Appearance | White powder | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound was achieved through detailed spectroscopic analysis. While the full spectral data from the original publication is not available, this section summarizes the types of data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of the molecule. This would have involved the analysis of chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

A representative table structure for presenting such data is provided below. Note that the actual spectral data requires access to the full experimental results of the original study.

Table 2: Hypothetical ¹H NMR Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Table 3: Hypothetical ¹³C NMR Data for this compound

| Position | δ (ppm) |

| ... | ... |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a common technique for such analyses. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure by identifying characteristic losses of fragments, such as the sugar moiety and parts of the phenolic aglycone.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| ESI-MS | 463.1553 | Data not available |

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of this compound, based on standard phytochemical practices.

Isolation of this compound

The isolation of this compound from Vitex negundo var. cannabifolia typically involves the following steps:

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered aerial parts of the plant material are extracted with a polar solvent, such as 95% ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar glycoside, would be expected to be present in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: Initial separation is typically performed on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to yield pure this compound.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structure elucidation:

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d4 or DMSO-d6.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of class I P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[3] P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer and affecting the pharmacokinetics of many drugs.

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

The inhibitory action of this compound on P-gp suggests its potential as a chemosensitizing agent in cancer therapy or as a component in drug formulations to improve the bioavailability of P-gp substrate drugs. The exact mechanism of inhibition, whether competitive or non-competitive, requires further investigation.

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, other compounds isolated from Salvia plebeia have been shown to exert anti-inflammatory effects through the modulation of pathways such as NF-κB and Nrf2. Given that this compound is a phenolic compound from this plant, it is plausible that it may also possess similar activities.

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB inhibition.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

Unveiling the Phytochemical Landscape of Salvia plebeia: A Technical Guide to its Core Bioactive Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biochemical significance of the major bioactive compounds isolated from Salvia plebeia. Contrary to the initial query focus, this paper clarifies that "Salviaplebeiaside" is not a recognized constituent of Salvia plebeia, but rather has been identified in Vitex negundo. Consequently, this guide pivots to an in-depth exploration of the well-documented and therapeutically promising compounds genuinely originating from Salvia plebeia, including the flavonoids homoplantaginin and hispidulin, and the phenolic acid, rosmarinic acid. This document details the experimental protocols for the extraction, isolation, and quantitative analysis of these compounds. Furthermore, it presents a thorough examination of the key signaling pathways modulated by these bioactive molecules, namely the NF-κB and Nrf2 pathways, visualized through detailed diagrams. All quantitative data are summarized in structured tables for ease of comparison, providing a valuable resource for researchers in pharmacology and drug discovery.

Introduction: The Therapeutic Potential of Salvia plebeia

Salvia plebeia R.Br., a member of the Lamiaceae family, is an annual or biennial herb with a long history of use in traditional medicine across Asia.[1] It has been traditionally used to treat a variety of ailments, including hepatitis, bronchitis, and inflammatory conditions. Modern phytochemical investigations have revealed that S. plebeia is a rich source of a diverse array of secondary metabolites, primarily flavonoids, phenolic acids, and terpenoids.[1][2] These compounds are believed to be responsible for the plant's observed pharmacological activities, which include anti-inflammatory, antioxidant, antiviral, and anticancer effects.[1][2]

Clarification on the Origin of this compound

Initial inquiries into the discovery of "this compound" from Salvia plebeia have led to a critical clarification. Extensive literature review reveals that this compound is a phenolic substance that has been isolated from the aerial parts of Vitex negundo var. cannabifolia.[3] It has been identified as an inhibitor of class I P-glycoprotein.[3] There is no scientific evidence to date that supports the isolation of this compound from Salvia plebeia. The association may have arisen from a computational screening study where various natural compounds, including this compound, were evaluated for their potential to inhibit the SARS-CoV-2 main protease, and Salvia plebeia was a source of some of the screened compounds.[3] Therefore, this guide will focus on the authentic and well-characterized bioactive compounds from Salvia plebeia.

Core Bioactive Compounds in Salvia plebeia

The primary therapeutic potential of Salvia plebeia is attributed to its rich content of flavonoids and phenolic acids. Among the most significant are homoplantaginin, hispidulin, and rosmarinic acid.

-

Homoplantaginin: A flavonoid glycoside that has demonstrated significant antioxidant and hepatoprotective effects.[4][5] Studies have shown its ability to protect hepatocytes from oxidative stress-induced injury.[4]

-

Hispidulin: A flavone that exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][6]

-

Rosmarinic Acid: A prominent phenolic acid in S. plebeia with well-documented antioxidant and anti-inflammatory activities.[3][7]

Quantitative Analysis of Major Bioactive Compounds

The concentration of these key compounds can vary depending on factors such as the plant's growth stage and the specific part of the plant being analyzed. The following table summarizes the quantitative data from various studies.

| Compound | Plant Part | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Homoplantaginin | Aerial Parts | 2.18 - 5.75 | HPLC-DAD | [8] |

| Aerial Parts | 22.0 | HPLC | [9] | |

| Hispidulin | Aerial Parts | 0.80 - 1.67 | HPLC-DAD | [8] |

| Aerial Parts | 12.8 | HPLC | [9] | |

| Rosmarinic Acid | Aerial Parts | 47.73 | HPLC-UV | [7] |

| 6-Hydroxyluteolin 7-O-glucoside | Aerial Parts | 100.63 | HPLC-UV | [7] |

| Nepetin-7-glucoside | Aerial Parts | 1.56 - 3.48 | HPLC-DAD | [8] |

| Luteolin-7-glucoside | Aerial Parts | 0.97 - 2.22 | HPLC-DAD | [8] |

| Caffeic Acid | Aerial Parts | 0.21 - 0.44 | HPLC-DAD | [8] |

Experimental Protocols

Extraction and Isolation of Bioactive Compounds

The following is a generalized protocol for the extraction and isolation of flavonoids and phenolic acids from Salvia plebeia, based on methodologies reported in the literature.[7][10]

4.1.1. Plant Material and Extraction

-

Plant Material: Dried aerial parts of Salvia plebeia are ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol under reflux for 3 hours. This process is typically repeated three times to ensure exhaustive extraction. The resulting ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Fractionation

-

The crude ethanol extract is suspended in distilled water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates the compounds based on their solubility.

4.1.3. Isolation by Column Chromatography

-

The fractions (e.g., the ethyl acetate and chloroform fractions, which are often rich in flavonoids) are subjected to column chromatography for further separation.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Sephadex LH-20 Column Chromatography: Fractions obtained from the silica gel column are often further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol, to separate compounds based on their molecular size.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined and concentrated.

-

Repeated column chromatography may be necessary to obtain pure compounds.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following provides a typical HPLC-DAD (Diode Array Detector) method for the quantitative analysis of major bioactive compounds in Salvia plebeia.[6][8]

-

Sample Preparation: A known amount of powdered S. plebeia is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm membrane filter before injection into the HPLC system.

-

HPLC System: An HPLC system equipped with a quaternary pump, a diode array detector, an autosampler, and a column oven.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: Acetonitrile

-

Solvent B: Water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.

-

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at around 25-30 °C.

-

Detection Wavelength: The DAD is set to monitor multiple wavelengths, typically around 280 nm and 342 nm, to detect both phenolic acids and flavonoids.

-

-

Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve constructed using certified reference standards of the respective compounds.

Visualization of Key Processes and Pathways

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of bioactive compounds from Salvia plebeia.

Caption: General workflow for phytochemical analysis of Salvia plebeia.

Signaling Pathways Modulated by Salvia plebeia Compounds

The bioactive compounds in Salvia plebeia exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

5.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Several compounds from S. plebeia have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by S. plebeia compounds.

5.2.2. Activation of the Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Homoplantaginin from S. plebeia has been shown to activate this protective pathway.

Caption: Activation of the Nrf2 antioxidant pathway by S. plebeia compounds.

Conclusion

Salvia plebeia is a valuable source of bioactive compounds with significant therapeutic potential. This technical guide has clarified the phytochemical profile of this plant, with a focus on well-documented flavonoids and phenolic acids such as homoplantaginin, hispidulin, and rosmarinic acid. The provided experimental protocols and quantitative data offer a solid foundation for researchers to further explore the pharmacological properties of these compounds. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and Nrf2 signaling pathways, opens promising avenues for the development of novel anti-inflammatory and antioxidant therapies. Future research should focus on the synergistic effects of these compounds and their clinical applications.

References

- 1. Frontiers | The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients [frontiersin.org]

- 2. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protective effects of Salvia plebeia compound homoplantaginin on hepatocyte injury PMID: 19406199 | MCE [medchemexpress.cn]

- 6. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical fingerprint and quantitative analysis of Salvia plebeia R.Br. by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Effect of Salvia plebeia and Its Active Compound by Improving T-Cell Activity via Blockade of PD-1/PD-L1 Interaction in Humanized PD-1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Hispidulin, a Flavonoid from Salvia plebeia, on Human Nasopharyngeal Carcinoma CNE-2Z Cell Proliferation, Migration, Invasion, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Salviaplebeiaside in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salviaplebeiaside, a phenolic glycoside isolated from the medicinal plant Salvia plebeia, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of phenylpropanoid and flavonoid biosynthesis in plants, particularly within the Salvia genus. While the complete pathway has not been experimentally elucidated in its entirety, this document synthesizes current knowledge to propose a scientifically grounded sequence of enzymatic reactions. It details the key enzyme families, presents available quantitative data on related metabolites, outlines essential experimental protocols for pathway elucidation, and provides visual representations of the proposed metabolic route and experimental workflows.

Introduction

Salvia plebeia R.Br., a member of the Lamiaceae family, is an annual or biennial herb with a long history of use in traditional medicine across Asia.[1] Its rich phytochemical profile, which includes flavonoids, phenolic acids, and terpenoids, contributes to its therapeutic properties.[2][3][4] Among its diverse constituents is this compound, a phenolic compound with the chemical structure 4-{4-O-[6-(4-hydroxybenzoyl)-O-β-D-glucopyranosyl]-3-hydroxyphenyl}-butan-2-one. While research has identified several bioactive compounds from S. plebeia and even elucidated the biosynthetic pathways of major flavonoids like hispidulin and homoplantaginin, the specific pathway leading to this compound remains to be fully characterized.[3][5]

This guide proposes a putative biosynthetic pathway for this compound, constructed from an analysis of its chemical structure and the known biosynthesis of its constituent moieties in plants. The pathway is divided into three main stages: the formation of the phenylbutanone backbone, the glycosylation of this core structure, and the subsequent acylation of the sugar moiety.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds.[6][7][8]

Formation of the Phenylbutanone Aglycone

The core of this compound is a 4-(4-hydroxyphenyl)-butan-2-one moiety, also known as raspberry ketone.[9][10] Its formation is proposed to begin with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid. This is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[11]

The subsequent steps to form the C6-C4 phenylbutanone skeleton are less defined in plants but are thought to involve a condensation reaction. One plausible mechanism is the condensation of p-coumaroyl-CoA with malonyl-CoA, followed by decarboxylation, reduction, and dehydration steps, potentially catalyzed by a polyketide synthase (PKS)-like enzyme or a set of dedicated enzymes.

Glycosylation of the Phenylbutanone Core

Once the 4-(4-hydroxyphenyl)-butan-2-one aglycone is formed, it undergoes glycosylation. This reaction is typically catalyzed by UDP-dependent Glycosyltransferases (UGTs) , which transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[12][13][14] In the case of this compound, a UGT would catalyze the transfer of glucose to the hydroxyl group of the phenylbutanone, forming a β-D-glucopyranoside.

Acylation of the Glucoside

The final step in the proposed pathway is the acylation of the glucose moiety. This involves the attachment of a 4-hydroxybenzoyl group to the sugar. The 4-hydroxybenzoyl group itself is derived from the phenylpropanoid pathway, likely from p-coumaric acid. The acylation reaction is catalyzed by an Acyltransferase , which transfers the acyl group from a donor molecule (e.g., 4-hydroxybenzoyl-CoA) to the sugar of the glycoside.[15][16][17][18]

Key Enzyme Families and Genes

The biosynthesis of this compound is predicted to involve several key enzyme families:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid.

-

Polyketide Synthase (PKS)-like enzymes: Potentially involved in the formation of the phenylbutanone skeleton.

-

UDP-dependent Glycosyltransferases (UGTs): Responsible for the glycosylation step.

-

Acyltransferases: Catalyze the final acylation step.

Transcriptomic studies in Salvia plebeia have identified numerous genes belonging to these families, particularly in the context of flavonoid biosynthesis.[3][5] Future research will be needed to identify the specific isoforms responsible for the biosynthesis of this compound.

Quantitative Data

While specific quantitative data for the intermediates of the this compound pathway are not yet available, studies on the phytochemical composition of Salvia plebeia provide valuable context on the abundance of related phenolic compounds.

Table 1: Content of Major Phenolic Compounds in Salvia plebeia

| Compound | Class | Content (mg/g dry weight) | Plant Part | Reference |

| 6-hydroxyluteolin 7-O-glucoside | Flavonoid | 100.63 | Aerial parts | [2] |

| Rosmarinic acid | Phenolic Acid | 47.73 | Aerial parts | [2] |

| Homoplantaginin | Flavonoid | 69.35 | Whole plant | [19] |

| Nepitrin | Flavonoid | 46.26 | Whole plant | [19] |

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach.

Metabolite Profiling and Intermediate Identification

Protocol: UPLC-Q-TOF-MS/MS Analysis

-

Sample Preparation: Freeze-dry plant material (Salvia plebeia tissues at different developmental stages) and grind to a fine powder. Extract with a suitable solvent (e.g., 80% methanol) with sonication. Centrifuge the extract and filter the supernatant.

-

Chromatography: Inject the extract onto a UPLC system equipped with a C18 column. Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Analyze the eluent using a Q-TOF mass spectrometer in both positive and negative ion modes. Acquire MS and MS/MS data.

-

Data Analysis: Identify this compound and its putative intermediates based on their retention times, accurate mass measurements, and fragmentation patterns. Compare with authentic standards where available.

Candidate Gene Identification via Transcriptomics

Protocol: RNA-Seq and Co-expression Analysis

-

RNA Extraction: Isolate total RNA from Salvia plebeia tissues with high and low accumulation of this compound.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

De Novo Assembly and Annotation: Assemble the transcriptome and annotate the unigenes by comparing against public databases (e.g., NR, Swiss-Prot, KEGG).

-

Differential Expression and Co-expression Analysis: Identify genes that are differentially expressed between high and low this compound-accumulating tissues. Perform co-expression analysis to find genes whose expression patterns correlate with the accumulation of this compound. This will identify candidate PAL, C4H, 4CL, UGT, and acyltransferase genes.

Functional Characterization of Biosynthetic Genes

Protocol: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from Salvia plebeia cDNA.

-

Heterologous Expression: Clone the candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) and transform into the host organism. Induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

For a candidate UGT , incubate the purified enzyme with the putative aglycone (4-(4-hydroxyphenyl)-butan-2-one) and UDP-glucose.

-

For a candidate acyltransferase , incubate the purified enzyme with the glycoside intermediate and an acyl donor (e.g., 4-hydroxybenzoyl-CoA).

-

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to confirm the enzymatic activity and identify the product.

Visualizations

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

This guide has outlined a putative biosynthetic pathway for this compound in Salvia plebeia, based on current knowledge of plant secondary metabolism. The proposed pathway provides a roadmap for future research aimed at the complete elucidation of this metabolic route. The experimental protocols detailed herein offer a systematic approach to identifying and functionally characterizing the specific genes and enzymes involved.

The successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of the metabolic diversity in the Salvia genus but also open avenues for the biotechnological production of this and potentially novel, structurally related compounds. Metabolic engineering strategies in microbial or plant hosts could then be employed to ensure a sustainable and scalable supply of this compound for further pharmacological investigation and potential therapeutic applications.

References

- 1. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 11. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]

- 13. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acylated flavonol glycosides from leaves of Planchonia grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acylated flavone glycosides from Veronica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Salviaplebeiaside: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salviaplebeiaside, a phenylbutanone glucoside isolated from the traditional medicinal herb Salvia plebeia, has emerged as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available information on the physical and chemical properties of this compound, along with insights into its biological effects and associated signaling pathways. While research on this specific compound is still in its early stages, this document aims to consolidate the existing knowledge to support further investigation and drug development efforts.

Chemical and Physical Properties

This compound is chemically identified as 4-{4-O-[6-(4-hydroxybenzoyl)-O-β-D-glucopyranosyl]-3-hydroxyphenyl}-butan-2-one. Its structure was elucidated using spectroscopic methods, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-{4-O-[6-(4-hydroxybenzoyl)-O-β-D-glucopyranosyl]-3-hydroxyphenyl}-butan-2-one | |

| Molecular Formula | C₂₃H₂₆O₁₀ | [3] |

| Molecular Weight | 462.45 g/mol | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| UV-Vis λmax | Data not available | |

| IR (Infrared) Spectrum | Data not available |

Note: Specific quantitative data for melting point, solubility, and spectroscopic characteristics (UV-Vis, IR) of isolated this compound are not yet publicly available in the scientific literature. The structural confirmation has been based on NMR and MS data, though the detailed spectral data has not been published.[1][2]

Experimental Protocols

Isolation and Purification of this compound from Salvia plebeia

While a detailed, standardized protocol for the isolation of this compound is not available, the general methodology can be inferred from studies on the phytochemical analysis of Salvia plebeia. The process typically involves the following steps:

Constituents from Salvia plebeia are typically isolated and purified using a combination of silica gel, Sephadex LH-20, and ODS column chromatography, often followed by preparative Thin Layer Chromatography (TLC).[4][5]

Biological Activities and Signaling Pathways

Current research suggests that this compound and other constituents of Salvia plebeia possess a range of biological activities, including anti-inflammatory and anticancer effects.

P-glycoprotein (P-gp) Inhibition

Computational screening studies have identified this compound as a potential inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance in cancer cells.[6]

Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay (General)

A common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as doxorubicin or rhodamine 123, in P-gp-overexpressing cancer cells.

The mechanism of P-gp inhibition by this compound may involve competitive binding to the substrate-binding site or modulation of the ATPase activity of the transporter. Further experimental validation is required to elucidate the precise mechanism.

Potential Anti-inflammatory and Antioxidant Signaling Pathways

While direct evidence for this compound is pending, other compounds isolated from Salvia plebeia have been shown to modulate key inflammatory and antioxidant signaling pathways. These pathways represent plausible targets for this compound.

-

NF-κB Signaling Pathway: Nepetoidin B, another compound from Salvia plebeia, has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7]

-

Nrf2/HO-1 Signaling Pathway: Both Nepetoidin B and Salviplenoid A from Salvia plebeia have been shown to activate the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[7] Dihydrohomoplantagin and homoplantaginin, also from this plant, restrict atherosclerosis by activating the Nrf2 anti-oxidation signal pathway.[1]

Potential Role in Cancer Immunotherapy: PD-1/PD-L1 Blockade

Extracts from Salvia plebeia have been shown to block the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key immune checkpoint pathway that cancer cells exploit to evade the immune system.[2][7] While the specific compound in the extract responsible for this activity has not been definitively identified as this compound, it represents a promising area for future investigation.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in oncology and the management of inflammatory conditions. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Detailed studies to determine the melting point, solubility in various pharmaceutically relevant solvents, and full spectroscopic data (NMR, MS, UV-Vis, IR) are essential for formulation development and quality control.

-

Elucidation of Biological Mechanisms: In-depth studies are needed to confirm and characterize the P-glycoprotein inhibitory activity of this compound and to investigate its effects on the NF-κB, Nrf2/HO-1, and PD-1/PD-L1 signaling pathways.

-

Standardization of Isolation Protocols: The development of a standardized and scalable protocol for the isolation and purification of this compound is crucial for ensuring the consistency and quality of the compound for research and potential clinical applications.

This technical guide serves as a foundation for researchers and drug development professionals interested in this compound. As more data becomes available, a clearer picture of its therapeutic potential will emerge, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Dihydrohomoplantagin and Homoplantaginin, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salviplenoid A from Salvia plebeia attenuates acute lung inflammation via modulating NF-κB and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of Salvia plebeia leaf extract on ultraviolet-induced photoaging-associated ion channels and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Salviaplebeiaside mechanism of action speculations

An in-depth analysis of the bioactive components derived from Salvia plebeia reveals a multifaceted mechanism of action, primarily centered on potent anti-inflammatory and antioxidant activities. While the term "Salviaplebeiaside" is not extensively characterized in the available literature, research on various constituents of Salvia plebeia, including flavonoids, terpenoids, and phenolic compounds, provides significant insight into their therapeutic potential. These compounds modulate key cellular signaling pathways, offering a basis for their traditional use in treating inflammatory conditions.

This technical guide synthesizes the current understanding of the molecular mechanisms through which extracts and isolated compounds from Salvia plebeia exert their effects, with a focus on the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways.

Core Speculated Mechanisms of Action

The primary therapeutic effects of Salvia plebeia constituents are attributed to their ability to interfere with pro-inflammatory cascades and enhance endogenous antioxidant defenses.

Anti-inflammatory Effects via NF-κB Pathway Modulation

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation of the inhibitor of κB (IκB-α), its subsequent degradation, and the translocation of the active NF-κB p65 subunit into the nucleus.[1] Once in the nucleus, NF-κB triggers the transcription of various pro-inflammatory genes.

Bioactive compounds from Salvia plebeia, such as Nepetoidin B and Salviplenoid A, have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[1][2] They effectively suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][3] The mechanism involves preventing the phosphorylation of IκB-α and attenuating the nuclear translocation of NF-κB p65 in a dose-dependent manner.[1][2]

Caption: Fig. 1: Inhibition of the NF-κB signaling pathway.

Antioxidant Effects via Nrf2/HO-1 Pathway Activation

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[2]

Compounds from Salvia plebeia, including Nepetoidin B, Dihydrohomoplantagin, and Homoplantaginin, have been demonstrated to activate this protective pathway.[2][4] By promoting the nuclear translocation of Nrf2 and upregulating the expression of HO-1 and other antioxidant enzymes, these compounds effectively reduce intracellular reactive oxygen species (ROS) levels.[2][4] Interestingly, there appears to be crosstalk between the Nrf2 and NF-κB pathways, where the activation of Nrf2 can modulate and suppress NF-κB-mediated inflammation, highlighting a dual mechanism of action.[2]

Caption: Fig. 2: Activation of the Nrf2/HO-1 antioxidant pathway.

Quantitative Data on Bioactivity

The biological activities of various extracts and compounds isolated from Salvia plebeia have been quantified in several studies. These data provide a benchmark for their potency and potential therapeutic efficacy.

| Compound/Extract | Bioactivity Assay | Target/Cell Line | IC50 / Effect | Reference |

| Nepetoidin B | NF-κB Activation | LPS-stimulated RAW 264.7 | Dose-dependent attenuation | [2] |

| Nepetoidin B | Pro-inflammatory Mediators | LPS-stimulated RAW 264.7 | Reduced NO, PGE2, TNF-α, IL-6, IL-1β | [2] |

| Salviplenoid A | IκB-α Phosphorylation | Human pulmonary cells | Potent inhibition | [1] |

| Diterpenoid (Plebeianiol A) | DPPH Radical Scavenging | - | 29.6 µM | [5] |

| Diterpenoid (Carnosol) | DPPH Radical Scavenging | - | 28.8 µM | [5] |

| Diterpenoid (Compound 5) | DPPH Radical Scavenging | - | 20.0 µM | [5] |

| Diterpenoid (Plebeianiol A) | NO Production Inhibition | LPS-induced macrophages | 18.0 µM | [5] |

| Diterpenoid (Carnosol) | NO Production Inhibition | LPS-induced macrophages | 23.6 µM | [5] |

| Diterpenoid (Isocarnosol) | NO Production Inhibition | LPS-induced macrophages | 21.4 µM | [5] |

| S. plebeia Butanolic Fraction | TRPV1 Channel Activity | - | 84-86% inhibition at 100 µg/ml | [6] |

| S. plebeia Hexane Fraction | ORAI1 Channel Activity | - | 92% inhibition at 100 µg/ml | [6] |

Experimental Protocols and Methodologies

The investigation into the mechanisms of Salvia plebeia relies on a set of established in vitro and in vivo experimental models.

In Vitro Cellular Models

-

Cell Lines : The murine macrophage cell line RAW 264.7 is predominantly used to study inflammatory responses.[2][7] Other cell types include human pulmonary epithelial cells, endothelial cells, and rheumatoid arthritis (RA) synovial fibroblasts to assess effects in specific disease contexts.[1][8]

-

Inflammatory Stimulation : Lipopolysaccharide (LPS), a component of gram-negative bacteria, is widely used to induce a strong inflammatory response in macrophages and other immune cells.[2][5]

-

Key Assays :

-

Nitric Oxide (NO) Production : Measured using the Griess assay.

-

Cytokine Quantification : Levels of TNF-α, IL-6, IL-8, and IL-1β are typically measured using Enzyme-Linked Immunosorbent Assay (ELISA).[2][7]

-

Protein Expression : Western blotting is employed to determine the levels of key proteins such as iNOS, COX-2, HO-1, Nrf2, and phosphorylated forms of pathway components like IκB-α.[1][2]

-

NF-κB Translocation : Visualized and quantified using immunofluorescence microscopy by tracking the location of the p65 subunit.[2]

-

Antioxidant Activity : Assessed through assays like DPPH radical scavenging and measurement of intracellular ROS.[2][5]

-

Caption: Fig. 3: General experimental workflow for in vitro analysis.

In Vivo Animal Models

To validate the in vitro findings, researchers have used animal models of inflammatory diseases. For instance, an ovalbumin-induced mouse model of asthma was used to show that S. plebeia extract could improve lung histopathology by modulating eosinophils and Th2 cytokines.[7] Additionally, a collagen-induced arthritis (CIA) mouse model demonstrated that oral administration of the extract improved clinical arthritis scores and reduced inflammatory mediators in joint tissue.[8]

Conclusion

The bioactive constituents of Salvia plebeia demonstrate significant therapeutic potential, primarily through the dual modulation of anti-inflammatory and antioxidant pathways. The core mechanism involves the inhibition of the pro-inflammatory NF-κB pathway and the simultaneous activation of the protective Nrf2/HO-1 antioxidant pathway. This coordinated action effectively reduces the production of inflammatory mediators and mitigates oxidative stress. While specific compounds like Nepetoidin B and Salviplenoid A have been identified, further research is required to isolate and characterize other active molecules, potentially including specific "Salviaplebeiasides," to fully elucidate their individual contributions and optimize their potential for drug development.

References

- 1. Salviplenoid A from Salvia plebeia attenuates acute lung inflammation via modulating NF-κB and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidative and Anti-Inflammatory Activities of Salvia plebeia R. Br Extracts -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]

- 4. Dihydrohomoplantagin and Homoplantaginin, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diterpenoids from Saliva plebeia R. Br. and Their Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of Salvia plebeia leaf extract on ultraviolet-induced photoaging-associated ion channels and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of Salvia plebeia R. Br extract in vitro and in ovalbumin-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salvia plebeia extract inhibits the inflammatory response in human rheumatoid synovial fibroblasts and a murine model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Salviaplebeiaside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salviaplebeiaside is a flavonoid glycoside isolated from Salvia plebeia R.Br., a plant with a history of use in traditional medicine for treating various ailments, including inflammatory conditions and tumors. Emerging scientific evidence suggests that compounds from Salvia plebeia, including and related to this compound, possess significant therapeutic potential across several domains. This technical guide provides an in-depth overview of the key molecular targets and signaling pathways modulated by constituents of Salvia plebeia, offering a scientific basis for the development of this compound as a therapeutic agent. While direct research on this compound is still developing, the activities of other well-studied compounds from the same plant—such as Nepetoidin B, Salviplenoid A, Homoplantaginin, and Cosmosiin—provide strong inferential evidence for its potential mechanisms of action.

This document details the anti-inflammatory, anti-cancer, and anti-photoaging properties of these related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and drug development.

Anti-Inflammatory Effects: Modulation of NF-κB and Nrf2/HO-1 Signaling

A primary therapeutic avenue for compounds from Salvia plebeia is the attenuation of inflammation. This is predominantly achieved through the dual modulation of the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2/HO-1 signaling cascade.[1]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as iNOS and COX-2.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.[2][3]

Compounds from Salvia plebeia, such as Nepetoidin B and Salviplenoid A, have been shown to inhibit this process by preventing the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[3][4]

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1, moves to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various protective genes, most notably Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant effects.[1][5]

Nepetoidin B and other flavonoids from Salvia plebeia have been demonstrated to activate this pathway, leading to increased HO-1 expression.[1][5] This activation of Nrf2 not only provides direct antioxidant effects but also creates a crosstalk that can suppress the NF-κB pathway, thus amplifying the anti-inflammatory effect.[1]

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanism of this compound-related compounds.

Quantitative Data

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| Nepetoidin B | NO Production | RAW 264.7 | 10, 20, 40 µM | Dose-dependent inhibition of LPS-induced NO production. | [1] |

| Nepetoidin B | PGE2 Production | RAW 264.7 | 10, 20, 40 µM | Dose-dependent inhibition of LPS-induced PGE2 production. | [1] |

| Nepetoidin B | TNF-α, IL-6, IL-1β | RAW 264.7 | 40 µM | Significant reduction in LPS-induced cytokine expression. | [1] |

| Salviplenoid A | Pro-inflammatory Cytokines | Human Pulmonary Epithelial & Endothelial Cells | Not specified | Inhibition of cytokine induction. | [4] |

| S. plebeia Extract | NO, TNF-α, IL-6 | RAW 264.7 | 500 µg/mL | ~85% inhibition of NO production, ~90% suppression of iNOS. | |

| Dihydrohomoplantagin & Homoplantaginin | ROS Production | HUVECs | Not specified | Strong suppression of oxLDL-induced ROS levels. | [5] |

Experimental Protocols

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Nrf2, Keap1, HO-1, β-actin) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Transfection: Cells (e.g., HEK293T or HepG2) are co-transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase).

-

Treatment: After 24 hours, cells are treated with the test compound for a specified time.

-

Lysis and Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. An increase in firefly luciferase activity (normalized to Renilla) indicates Nrf2 activation.[6][7]

Anti-Cancer Effects: Blockade of PD-1/PD-L1 Interaction

A novel and highly significant potential therapeutic target for compounds from Salvia plebeia is the immune checkpoint pathway involving Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[8] This pathway is a major mechanism by which tumors evade the host immune system.

Mechanism of Action

PD-L1 is often overexpressed on the surface of various tumor cells. When it binds to the PD-1 receptor on activated T-cells, it delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, effectively shutting down the anti-tumor immune response.[8][9] Blockade of the PD-1/PD-L1 interaction can restore the T-cells' ability to recognize and eliminate cancer cells.

An extract of Salvia plebeia (SPE) and its active component, cosmosiin, have been shown to effectively block the molecular interaction between PD-1 and PD-L1.[8] This action enhances T-cell-mediated killing of cancer cells and has been demonstrated to inhibit tumor growth in a humanized PD-1 mouse model.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating PD-1/PD-L1 blockade.

Quantitative Data

| Compound/Extract | Assay | Cell Line/Model | Concentration | Effect | Reference |

| S. plebeia Extract (SPE) | PD-1/PD-L1 Blockade Bioassay | PD-L1 aAPC/CHO-K1 & PD-1 Effector Cells | 100 µg/mL | Significant blockade of PD-1/PD-L1 interaction. | [8] |

| Cosmosiin | PD-1/PD-L1 Blockade Bioassay | PD-L1 aAPC/CHO-K1 & PD-1 Effector Cells | 2 µM | Effective blockade of PD-1/PD-L1 interaction. | [8] |

| S. plebeia Extract (SPE) | In Vivo Tumor Growth | Humanized PD-1 mouse model with MC38 tumors | 300 mg/kg | Significant inhibition of tumor growth and increased CD8+ T-cell infiltration. | [8] |

| Various Salvia Phytochemicals | Cytotoxicity (IC50) | K562, MCF-7, PC-3 | 2.63 - 77.65 µg/ml | Varies by compound and cell line. | [10] |

Experimental Protocols

-

Cell Plating: PD-L1 expressing antigen-presenting cells (e.g., PD-L1 aAPC/CHO-K1) are plated in 96-well plates and incubated.

-

Treatment: Increasing concentrations of the test compound (e.g., this compound, SPE) are added to the wells.

-

Co-culture: PD-1 effector cells (e.g., Jurkat T-cells engineered to express PD-1 and a luciferase reporter driven by NFAT) are added to the wells.

-

Incubation: The co-culture is incubated for a period (e.g., 6-20 hours) to allow for cell interaction and T-cell activation.

-

Luminescence Reading: A luciferase substrate is added, and the luminescence is measured. Blockade of the PD-1/PD-L1 interaction prevents the inhibitory signal, leading to T-cell activation and an increase in luciferase expression.[8][11]

-

Humanization: Immunodeficient mice (e.g., NSG mice) are injected with human CD34+ hematopoietic stem cells to reconstitute a human immune system.[12]

-

Tumor Inoculation: Once human immune cells are established, human PD-L1 knock-in cancer cells (e.g., MC38 colon adenocarcinoma) are subcutaneously inoculated into the mice.[8][13]

-

Treatment: When tumors reach a palpable size, mice are treated with the test compound (e.g., oral administration of SPE) or a vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed by flow cytometry or immunohistochemistry to quantify the infiltration of immune cells, particularly CD8+ cytotoxic T-lymphocytes.[8]

Potential Anti-Photoaging Effects

Research also indicates that extracts from Salvia plebeia may offer protection against skin photoaging induced by ultraviolet (UV) radiation. The proposed mechanisms involve the inhibition of specific ion channels and enzymes that play a role in the signaling cascades of skin damage.[14][15]

Inhibition of Ion Channels and Enzymes

-

TRPV1 and ORAI1: The methanolic extract of S. plebeia leaves has been shown to inhibit the activity of the ion channels TRPV1 (Transient Receptor Potential Vanilloid 1) and ORAI1 (Calcium Release-Activated Calcium channel protein 1).[14] These channels are involved in calcium signaling, which, when dysregulated by UV radiation, can contribute to inflammation and the expression of matrix metalloproteinases (MMPs) that degrade collagen.[14]

-

Tyrosinase and Elastase: Fractions of the extract also directly inhibit tyrosinase and elastase. Tyrosinase is a key enzyme in melanin production (pigmentation), while elastase breaks down elastin, leading to wrinkle formation.[14]

Activation of TGF-β/Smad Pathway

In addition to its inhibitory effects, S. plebeia extract and its component homoplantaginin have been found to promote the synthesis of type I procollagen by activating the TGF-β/Smad signaling pathway, which is crucial for maintaining the skin's extracellular matrix.[15]

Logical Relationship Diagram

Caption: Mechanisms of this compound in preventing photoaging.

Conclusion and Future Directions

The evidence strongly suggests that this compound and its related compounds from Salvia plebeia are promising multi-target therapeutic agents. The well-documented modulation of the NF-κB and Nrf2/HO-1 pathways provides a robust rationale for its development as an anti-inflammatory drug. Furthermore, the novel discovery of its ability to block the PD-1/PD-L1 immune checkpoint opens up exciting possibilities in immuno-oncology. The anti-photoaging effects also warrant further investigation for dermatological and cosmetic applications.

Future research should focus on:

-

Directly assessing the activity of purified this compound in the signaling pathways identified for other S. plebeia compounds.

-

Elucidating the precise molecular interactions between this compound and its targets, such as IKK, Keap1, and the PD-1/PD-L1 complex.

-

Expanding in vivo studies to various models of inflammatory diseases and cancer to establish efficacy and safety profiles.

-

Investigating potential neuroprotective effects , drawing parallels from other Salvia species that have shown promise in this area.

This guide summarizes the current understanding of the therapeutic potential of this compound and provides a framework for the continued exploration and development of this promising natural compound.

References

- 1. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salviplenoid A from Salvia plebeia attenuates acute lung inflammation via modulating NF-κB and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrohomoplantagin and Homoplantaginin, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Effect of Salvia plebeia and Its Active Compound by Improving T-Cell Activity via Blockade of PD-1/PD-L1 Interaction in Humanized PD-1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer Effect of Salvia plebeia and Its Active Compound by Improving T-Cell Activity via Blockade of PD-1/PD-L1 Interaction in Humanized PD-1 Mouse Model [frontiersin.org]

- 10. Therapeutic benefits of Salvia species: A focus on cancer and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. Inhibitory effect of Salvia plebeia leaf extract on ultraviolet-induced photoaging-associated ion channels and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective effect of Salvia plebeia R. Br ethanol extract on UVB-induced skin photoaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Extraction of Salviaplebeiaside from Salvia plebeia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia plebeia R.Br., a plant with a long history in traditional medicine across Asia, is a rich source of various bioactive compounds, including flavonoids and phenolic acids.[1][2] Among these, Salviaplebeiaside, also known as 6-hydroxyluteolin 7-O-glucoside, has garnered scientific interest. This technical guide provides a comprehensive overview of the natural abundance of this compound in Salvia plebeia and details the methodologies for its isolation and quantification. The information presented is collated from various scientific studies to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound is a significant flavonoid constituent of Salvia plebeia.[3] Its concentration can vary depending on the part of the plant, the growth stage, and the extraction method employed.

Distribution in Plant Organs

Studies have shown that the leaves of Salvia plebeia are particularly rich in flavonoids, including this compound.[1][2] One study identified a total of 70 metabolites, with 68 compounds being present in the leaves, while only 21 were found in the roots.[1][2] This suggests that the aerial parts of the plant are the preferred source material for the extraction of this compound.

Variation with Growth Period

The content of this compound in the leaves of Salvia plebeia has been observed to change throughout the plant's developmental stages. One study indicated that the accumulation of 6-hydroxyluteolin 7-O-β-glucoside in the leaves shows a trend of gradual increase from the basal leaf stage to the ripening stage.[1]

Quantitative Data

The following tables summarize the quantitative data on the abundance of this compound (6-hydroxyluteolin 7-O-glucoside) and other major flavonoids in Salvia plebeia as reported in various studies.

Table 1: Content of Major Flavonoids in Salvia plebeia

| Compound | Content Range (mg/g of collected sample) |

| Homoplantaginin | 2.18 - 5.75 |

| Hispidulin | 0.80 - 1.67 |

| Nepetin-7-glucoside | 1.56 - 3.48 |

| Luteolin-7-glucoside | 0.97 - 2.22 |

| Nepetin | 0.52 - 1.22 |

| Luteolin | 0.12 - 0.24 |

| Caffeic acid | 0.21 - 0.44 |

Data sourced from a study by He et al. (2008).[4]

Table 2: Content of 6-hydroxyluteolin 7-O-β-glucoside in Leaves at Different Growth Stages

| Growth Stage | Content (mg/g) |

| Basal leaf stage | ~3.5 |

| Vegetative growth stage | ~4.5 |

| Flowering stage | ~5.5 |

| Ripening stage | ~6.0 |

Approximate values interpreted from graphical data presented in a study by Wang et al. (2023).[1]

Table 3: Flavonoid Content in Salvia plebeia Leaf and its Extract

| Sample | Total Flavonoid Content (mg/g of dry matter) |

| Plebeian sage leaf | 77.8 |

| 50% Ethanol Extract of Plebeian sage | 365.5 |

Data from a study by Kim et al. (2022).[5]

Isolation and Purification of this compound

The isolation of this compound from Salvia plebeia typically involves extraction with a suitable solvent, followed by fractionation and chromatographic purification.

General Experimental Workflow

The following diagram illustrates a common workflow for the isolation of this compound and other phytochemicals from Salvia plebeia.

Detailed Experimental Protocols

A widely used method for extracting phytochemicals from Salvia plebeia involves solvent extraction.

-

Plant Material: Dried aerial parts of Salvia plebeia are ground into a powder.[6]

-

Solvent: 95% ethanol is a common solvent for extraction.[6] Other protocols have utilized 80% aqueous ethanol or 50% ethanol.[5][7]

-

Procedure: The powdered plant material is extracted under reflux with the solvent (e.g., at 80°C for 3 hours). This process is typically repeated three times to ensure exhaustive extraction.[6]

-

Concentration: The resulting extract solution is filtered and then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[6]

The crude extract is further processed to separate compounds based on their polarity.

-

Procedure: The crude extract is suspended in distilled water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[6][8] This yields distinct fractions, with flavonoids like this compound typically concentrating in the more polar ethyl acetate and n-butanol fractions.

The flavonoid-rich fractions are subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography: Open column chromatography using stationary phases like silica gel and Sephadex LH-20 is a standard method for the separation of compounds from the fractions.[3][6]

-

Elution: A gradient elution system with different solvent mixtures is employed to separate the compounds based on their affinity for the stationary phase.

-

Final Purification: Fractions collected from column chromatography containing the compound of interest may be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound in extracts of Salvia plebeia.

HPLC-DAD Method

-

Principle: HPLC coupled with a Diode Array Detector (DAD) allows for the separation and quantification of this compound based on its retention time and UV absorbance.

-

Column: A reverse-phase C18 column is typically used for separation.[9]

-

Mobile Phase: A gradient elution system consisting of solvents like acetonitrile and water (often with a small percentage of acid, such as acetic acid, to improve peak shape) is common.

-

Detection: The DAD is set to a specific wavelength (e.g., 345 nm) for the optimal detection and quantification of the target compound.[9]

-

Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. For instance, one study reported an LOD of 3.60 µg/mL and an LOQ of 10.90 µg/mL for 6-hydroxyluteolin 7-O-glucoside.[9]

UPLC-MS/MS Method

For more sensitive and selective analysis, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) can be employed. This technique is particularly useful for analyzing complex mixtures and for metabolite profiling.[10]

Conclusion

This technical guide has summarized the key information regarding the natural abundance and isolation of this compound from Salvia plebeia. The leaves of the plant, particularly during the later stages of growth, are a promising source of this bioactive flavonoid. The described protocols for extraction, fractionation, and chromatographic purification provide a solid foundation for researchers aiming to isolate this compound for further pharmacological investigation and potential drug development. The use of validated analytical methods like HPLC-DAD is crucial for the accurate quantification and quality control of Salvia plebeia extracts and their derived products.

References

- 1. Frontiers | The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients [frontiersin.org]

- 2. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical fingerprint and quantitative analysis of Salvia plebeia R.Br. by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral activities of compounds from aerial parts of Salvia plebeia R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 10. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Salviaplebeiaside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Salviaplebeiaside, a phenolic substance isolated from plants of the Salvia and Vitex genera. The information presented herein is intended to support researchers and scientists in the identification, characterization, and further development of this natural compound.

Chemical Structure and Properties

This compound, systematically named 4-{4-O-[6-(4-hydroxybenzoyl)-O-β-D-glucopyranosyl]-3-hydroxyphenyl}-2-butanone, is a phenolic glycoside. Its chemical structure is characterized by a phenylbutanone moiety linked to a glucose molecule, which is further esterified with a 4-hydroxybenzoyl group.

Molecular Formula: C₂₃H₂₆O₁₀

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for the accurate mass determination and elemental composition analysis of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |

| Negative HRESI-TOF-MS | 461.1462 | [M-H]⁻ |

Experimental Protocol: Mass Spectrometry

The mass spectrometric data was obtained using a High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometer (HRESI-TOF-MS). The analysis was performed in negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms within this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.933 | d | 8.4 |

| 2 | 6.574 | br s | |

| 5 | 6.284 | dd | 8.4, 1.6 |

| 7 | 2.023 | s | |

| 1' | 4.625 | d | 5.2 |

| 2' | 3.446 | ||

| 5' | 3.641 | ||

| 6'a | 4.575 | ||

| 6'b | 4.275 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δC, ppm) |

| 4 | 144.99 |

| 7'' | 168.14 |

| Carbonyl | 211.13 |

| Methyl | 30.00 |

| 1' | 104.30 |

| 2' | 74.88 |

| 3' | 77.59 |

| 4' | 72.07 |

| 5' | 75.83 |

| 6' | 64.83 |

Experimental Protocol: NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a nuclear magnetic resonance spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Structural Elucidation Workflow

The structural elucidation of this compound involves a logical workflow combining data from various spectroscopic techniques. The following diagram illustrates this process.

Caption: Workflow for the structural elucidation of this compound.

Key Spectroscopic Correlations for Structure Confirmation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the different structural fragments of this compound.

The HMBC spectrum revealed key correlations that established the link between the phenylbutanone, glucose, and 4-hydroxybenzoyl moieties. Specifically, cross-peaks were observed between the anomeric proton of the glucose (H-1' at δH 4.625) and the carbon of the phenylbutanone ring (C-4 at δC 144.99).[1] Additionally, correlations between the protons at the 6-position of the glucose (H-6' at δH 4.575 and 4.275) and the ester carbonyl carbon of the 4-hydroxybenzoyl group (C-7'' at δC 168.14) confirmed this linkage.[1]

The following diagram illustrates these key HMBC correlations.

Caption: Key HMBC correlations in this compound.

This guide provides a foundational set of spectroscopic data for this compound. Researchers are encouraged to consult the primary literature for more detailed experimental parameters and further analytical data.

References

Preliminary Cytotoxicity Screening of Salvia Species: A Technical Guide

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific data on the cytotoxicity of a compound named "Salviaplebeiaside." The information presented herein pertains to the broader Salvia plebeia species and other members of the Salvia genus, offering a valuable starting point for researchers interested in the cytotoxic potential of their constituent compounds.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of extracts and isolated compounds from Salvia species. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details common experimental protocols, and visualizes experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxicity of Salvia Extracts and Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various Salvia species extracts and their isolated constituents against a range of human cancer cell lines. This data is compiled from multiple studies and showcases the genus's broad-spectrum cytotoxic potential.

| Salvia Species/Compound | Extract/Compound Type | Cancer Cell Line | IC50 Value | Reference |